molecular formula C20H10Br4N2O2 B12489075 4,5,6,7-Tetrabromo-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione

4,5,6,7-Tetrabromo-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione

Cat. No.: B12489075
M. Wt: 629.9 g/mol
InChI Key: RRBZKIXLWMTZFL-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrabromo-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple bromine atoms and a pyridine moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrabromo-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong brominating agents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrabromo-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4,5,6,7-Tetrabromo-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,5,6,7-Tetrabromo-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets. The bromine atoms and pyridine moiety play crucial roles in binding to target proteins and enzymes, modulating their activity. The pathways involved may include inhibition of key enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Tetrabromophthalic anhydride: Shares the tetrabromo substitution pattern but lacks the pyridine moiety.

    Brominated isoindole derivatives: Similar core structure with varying degrees of bromination and functionalization.

Uniqueness

4,5,6,7-Tetrabromo-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione is unique due to the combination of bromine atoms and the pyridine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C20H10Br4N2O2

Molecular Weight

629.9 g/mol

IUPAC Name

4,5,6,7-tetrabromo-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C20H10Br4N2O2/c21-15-13-14(16(22)18(24)17(15)23)20(28)26(19(13)27)12-3-1-10(2-4-12)9-11-5-7-25-8-6-11/h1-8H,9H2

InChI Key

RRBZKIXLWMTZFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br

Origin of Product

United States

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